![molecular formula C14H12N4 B5632252 3-methyl-1-(methylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 5878-08-0](/img/structure/B5632252.png)
3-methyl-1-(methylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Description
This compound belongs to the class of organic compounds known as benzimidazoles, which are organic compounds containing a benzene ring fused to an imidazole ring . Imidazole is a five-member ring that contains two non-adjacent nitrogen atoms. Benzimidazoles, and their derivatives, exhibit a wide range of biological activities and are of medicinal importance .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzimidazole core, with a pyridine ring attached at the 2-position of the imidazole ring. The 3-position of the pyridine ring would carry a methyl group, and the 1-position would carry a methylamino group. The 4-position of the benzimidazole ring would carry a carbonitrile group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of a nitrile group would likely make it polar and capable of forming hydrogen bonds .Mechanism of Action
Future Directions
properties
IUPAC Name |
3-methyl-1-(methylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c1-9-7-13(16-2)18-12-6-4-3-5-11(12)17-14(18)10(9)8-15/h3-7,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTHCWACCHIXOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70974305 |
Source
|
Record name | 3-Methyl-1-(methylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70974305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49644232 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Methyl-1-(methylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile | |
CAS RN |
5878-08-0 |
Source
|
Record name | 3-Methyl-1-(methylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70974305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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